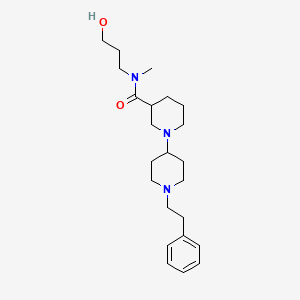![molecular formula C13H19NO5S2 B5441209 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to interact with specific proteins and enzymes in the body, which makes it an important tool for studying various biological processes.
作用机制
The mechanism of action of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves its ability to interact with specific proteins and enzymes in the body. It binds to these targets and modulates their activity, which can have various effects on biological processes. The exact mechanism of action of this compound varies depending on the specific target it is interacting with.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine are diverse and depend on the specific biological process being studied. Some of the effects that have been observed include changes in protein activity, alterations in cell signaling pathways, and modifications to gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for investigating various biological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it safe for use in laboratory settings.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult for some researchers to access. Additionally, the exact mechanism of action of this compound can be complex and difficult to study, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research involving 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine. One area of interest is the development of new drugs and therapies based on this compound. Additionally, there is ongoing research into the specific biological processes that this compound interacts with, which could lead to new insights into various diseases and disorders. Finally, there is interest in developing new methods for synthesizing this compound more efficiently and cost-effectively, which could make it more widely available for scientific research.
合成方法
The synthesis of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves several steps. First, 3-(methylsulfonyl)benzenesulfonyl chloride is reacted with morpholine to form the corresponding morpholine sulfonamide. This intermediate is then treated with 2,6-dimethylphenyl isocyanate to yield the final product.
科学研究应用
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine has been used in various scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been shown to bind to specific proteins and enzymes, which makes it a valuable tool for investigating various biological processes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
属性
IUPAC Name |
2,6-dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-8-14(9-11(2)19-10)21(17,18)13-6-4-5-12(7-13)20(3,15)16/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGGLCNDBNQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441134.png)
![methyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5441138.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441141.png)
![2-tert-butyl-6-[(2-methoxyethoxy)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441142.png)
![2-(4-ethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5441149.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441155.png)

![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![1-[1-({6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5441179.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)
![1-(4-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5441203.png)
![N-(4-fluorophenyl)-2-{4-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B5441214.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441221.png)